molecular formula C7H10F3N3 B2926104 Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine CAS No. 1345510-73-7

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B2926104
CAS No.: 1345510-73-7
M. Wt: 193.173
InChI Key: FITXUHUGDVQZGQ-UHFFFAOYSA-N
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Description

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine (CAS 1345510-73-7) is a chemical compound with the molecular formula C 7 H 10 F 3 N 3 and a molecular weight of 193.17 g/mol . It serves as a versatile pyrazole-containing building block in organic synthesis and medicinal chemistry research. The structure features a 2,2,2-trifluoroethyl group and a methyl(aminomethyl) side chain, which can be utilized for further derivatization to create more complex molecules. While specific bioactivity data for this exact molecule is limited in public sources, its core structure is highly relevant in the development of novel bioactive compounds. Recent scientific literature highlights that 1H-pyrazol-5-amine derivatives are promising scaffolds in agrochemical and pharmaceutical discovery . Specifically, research has demonstrated that structurally similar compounds exhibit significant antifungal and antibacterial activities . For instance, certain derivatives have shown potent efficacy against plant pathogens like Valsa mali and Pseudomonas syringae by inducing oxidative damage in microbial cells, suggesting a potential mechanism of action for analogs developed from this building block . Researchers can employ this amine in nucleophilic substitution reactions, reductive aminations, or as a precursor for synthesizing compound libraries. It is essential to handle this material with appropriate safety precautions. Based on safety data of closely related compounds, it may cause skin and eye irritation and could be harmful if swallowed . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is typically supplied and transported under cold-chain conditions to ensure stability .

Properties

IUPAC Name

N-methyl-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-11-4-6-2-3-12-13(6)5-7(8,9)10/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITXUHUGDVQZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-(2,2,2-trifluoroethyl)-1H-pyrazole, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Trifluoroethyl vs. Trifluoromethyl Substitution
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7, C₅H₆F₃N₃ ) lacks the methylene bridge and methylamine group, with a trifluoromethyl group directly at the pyrazole’s 5-position. This reduces steric bulk but increases electron-withdrawing effects compared to the target compound .
Trifluoroethyl vs. Phenyl Substitution
  • 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS: 10199-50-5, C₁₀H₁₁N₃ ) replaces the trifluoroethyl group with a phenyl ring, significantly increasing aromaticity and lipophilicity but reducing metabolic stability due to the absence of fluorine .
Heterocyclic Substitution

Variations in the Amine Moiety

Methylamine vs. Propylamine
  • Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine (CAS: 1856027-21-8, C₉H₁₅F₃N₃) replaces the methyl group with a propyl chain, increasing hydrophobicity and steric hindrance. Notably, some sources incorrectly list a chlorine atom in its formula (C₉H₁₅ClF₃N₃), likely an error .
Methylamine vs. Unsubstituted Amine
  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine (CAS: 899899-13-9, C₅H₆F₃N₃ ) lacks the methylene-linked methylamine, resulting in a simpler structure with reduced basicity and hydrogen-bonding capacity .

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine C₇H₁₀F₃N₃ 193.17 1345510-73-7 Trifluoroethyl pyrazole + methylamine
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C₅H₆F₃N₃ 165.12 149978-42-7 Trifluoromethyl substitution
1-Methyl-3-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 10199-50-5 Phenyl substitution
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine C₉H₁₅F₃N₃ 231.24 1856027-21-8 Propylamine substituent
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine C₅H₆F₃N₃ 165.12 899899-13-9 Unsubstituted amine

Electronic and Steric Effects

  • Trifluoroethyl groups enhance electron-withdrawing properties , stabilizing negative charges and influencing binding interactions in drug-receptor complexes .
  • Methylamine vs.

Lipophilicity and Solubility

  • Fluorinated groups (e.g., trifluoroethyl) increase logP values , improving membrane permeability but reducing aqueous solubility. Phenyl-substituted analogs exhibit higher lipophilicity than heterocyclic variants .

Metabolic Stability

  • Fluorine atoms resist oxidative metabolism, extending the half-life of trifluoroethyl-containing compounds compared to non-fluorinated analogs .

Biological Activity

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine, also known by its chemical structure and CAS number 1328640-83-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C₆H₈F₃N₃
  • Molecular Weight : 179.14 g/mol
  • CAS Number : 1328640-83-0

The presence of the trifluoroethyl group is notable as it often enhances the pharmacological properties of compounds, contributing to increased lipophilicity and metabolic stability.

Research indicates that compounds containing the trifluoroethyl group, such as this one, can interact with biological targets through various mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to certain enzymes, potentially leading to inhibition of metabolic pathways.
  • Receptor Modulation : The structural characteristics may allow it to act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives exhibited IC₅₀ values in the low micromolar range against colon carcinoma cell lines .
CompoundCell Line TestedIC₅₀ (µM)
AHCT-1166.2
BT47D27.3

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. A related compound demonstrated significant antibacterial activity against pathogenic bacteria, suggesting that this compound may share similar properties .

Case Studies and Research Findings

  • FDA Drug Development : The incorporation of trifluoromethyl groups in drug design has been linked to improved efficacy and selectivity in various approved drugs . This highlights the potential for this compound to serve as a lead compound in drug discovery.
  • Pharmacological Profiles : A review on trifluoromethyl-containing drugs noted that these compounds often exhibit enhanced interactions with biological targets due to their unique electronic properties .
  • Synthetic Pathways : Research has also focused on synthetic methodologies for creating derivatives of pyrazole compounds that could lead to novel therapeutic agents . This includes exploring different substitution patterns that could further enhance biological activity.

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